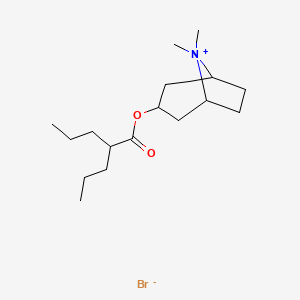
Anisotropine methylbromide
Vue d'ensemble
Description
Le méthylbromure d'anisotropine est un composé d'ammonium quaternaire qui a été utilisé comme antispasmodique et antagoniste muscarinique. Il a été mis sur le marché dans les années 1960 comme traitement d'appoint des ulcères peptiques. Le composé agit en réduisant la motilité et l'activité sécrétoire du système gastro-intestinal, et il a une légère action relaxante sur les voies biliaires et la vésicule biliaire .
Applications De Recherche Scientifique
Anisotropine methylbromide has been studied for its applications in various fields:
Chemistry:
- Used as a reagent in organic synthesis to study quaternary ammonium compounds.
Biology:
Medicine:
- Historically used as an adjunct treatment for peptic ulcers to reduce gastric acid secretion and delay gastric emptying .
- Studied for its potential use in treating gastrointestinal disorders due to its antispasmodic properties .
Industry:
Mécanisme D'action
Target of Action
Anisotropine methylbromide primarily targets the muscarinic receptors of acetylcholine, which are found on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
As a quaternary ammonium compound, this compound acts as a muscarinic antagonist . It inhibits the muscarinic actions of acetylcholine, thereby blocking the transmission of nerve impulses . This results in various physiological changes, depending on the specific tissues affected.
Biochemical Pathways
It is known to influence the neuroactive ligand-receptor interaction and cholinergic synapse pathways . By inhibiting the action of acetylcholine, it can disrupt normal signal transmission and cause a variety of downstream effects.
Pharmacokinetics
It is known that the compound’s effects can vary depending on the dose . Smaller doses inhibit salivary and bronchial secretions, sweating, and accommodation; cause dilation of the pupil; and increase the heart rate. Larger doses are required to decrease motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion .
Result of Action
The inhibition of acetylcholine’s muscarinic actions by this compound leads to a reduction in the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder . It may also have a slight relaxant action on the bile ducts and gallbladder . These effects can be beneficial in the treatment of conditions like peptic ulcers.
Safety and Hazards
Anisotropine methylbromide is classified as Acute toxicity, Oral (Category 4), H302 Acute toxicity, Inhalation (Category 4), H332 Acute toxicity, Dermal (Category 4), H312 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed, in contact with skin or if inhaled . It is very toxic to aquatic life with long-lasting effects .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Anisotropine methylbromide acts as a muscarinic antagonist . Depending on the dose, it may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder . It may also have a slight relaxant action on the bile ducts and gallbladder . Larger doses are required to decrease motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion .
Cellular Effects
The cellular effects of this compound are largely due to its action as a muscarinic antagonist . By blocking the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves, it can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the muscarinic actions of acetylcholine . This is achieved by the compound acting as a competitive antagonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various intracellular signal transduction pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le méthylbromure d'anisotropine est synthétisé par réaction de l'anisotropine avec le bromure de méthyle. La réaction implique la formation d'un sel d'ammonium quaternaire, résultant de la méthylation du groupe amino de l'anisotropine .
Méthodes de production industrielle : La production industrielle du méthylbromure d'anisotropine implique généralement des réactions de méthylation à grande échelle dans des conditions contrôlées pour assurer un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le méthylbromure d'anisotropine subit principalement des réactions de substitution en raison de sa structure d'ammonium quaternaire. Il ne participe pas facilement aux réactions d'oxydation ou de réduction.
Réactifs et conditions courants : La réaction de méthylation pour produire le méthylbromure d'anisotropine implique l'utilisation du bromure de méthyle comme agent méthylant. La réaction est généralement effectuée dans un solvant organique sous des conditions contrôlées de température et de pression .
Principaux produits formés : Le principal produit de la réaction de méthylation est le méthylbromure d'anisotropine lui-même. Aucun sous-produit significatif n'est formé dans des conditions de réaction optimales .
4. Applications de la recherche scientifique
Le méthylbromure d'anisotropine a été étudié pour ses applications dans divers domaines :
Chimie :
- Utilisé comme réactif en synthèse organique pour étudier les composés d'ammonium quaternaires.
Biologie :
Médecine :
- Utilisé historiquement comme traitement d'appoint des ulcères peptiques pour réduire la sécrétion d'acide gastrique et retarder la vidange gastrique .
- Étudié pour son utilisation potentielle dans le traitement des troubles gastro-intestinaux en raison de ses propriétés antispasmodiques .
Industrie :
- Utilisé dans la production de produits pharmaceutiques qui nécessitent des antagonistes muscariniques .
5. Mécanisme d'action
Le méthylbromure d'anisotropine exerce ses effets en inhibant les actions muscariniques de l'acétylcholine sur les structures innervées par les nerfs cholinergiques postganglionnaires. Il se lie aux récepteurs muscariniques, bloquant l'action de l'acétylcholine, ce qui entraîne une réduction de la motilité et de l'activité sécrétoire du système gastro-intestinal .
Cibles moléculaires et voies :
- Cible les récepteurs muscariniques (M1, M2, M3, M4, M5).
- Inhibe le système nerveux parasympathique, entraînant une diminution de la motilité et des sécrétions gastro-intestinales .
Composés similaires :
- Méthylbromure d'homatropine
- Atropine
- Scopolamine
Comparaison : Le méthylbromure d'anisotropine est unique dans son action spécifique sur le tractus gastro-intestinal par rapport à d'autres antagonistes muscariniques comme l'atropine et la scopolamine, qui ont des effets systémiques plus larges. Le méthylbromure d'homatropine, bien que similaire, est davantage utilisé pour ses effets sur les yeux et le système respiratoire .
Unicité :
- Plus spécifique au tractus gastro-intestinal.
- Moins d'effets secondaires systémiques par rapport à d'autres antagonistes muscariniques .
Comparaison Avec Des Composés Similaires
- Homatropine methylbromide
- Atropine
- Scopolamine
Comparison: Anisotropine methylbromide is unique in its specific action on the gastrointestinal tract compared to other muscarinic antagonists like atropine and scopolamine, which have broader systemic effects. Homatropine methylbromide, while similar, is used more for its effects on the eyes and respiratory system .
Uniqueness:
- More specific to the gastrointestinal tract.
- Less systemic side effects compared to other muscarinic antagonists .
Propriétés
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFKGMJOKUZAJM-JXMYBXCISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022612 | |
| Record name | Anisotropine methylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.4 [ug/mL] (The mean of the results at pH 7.4), SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER, SOL IN ETHANOL; INSOL IN DIETHYL ETHER | |
| Record name | SID855548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THERE IS CLINICAL IMPRESSION THAT QUATERNARY AMMONIUM CMPD HAVE RELATIVELY GREATER EFFECT ON GASTROINTESTINAL ACTIVITY & THAT DOSES NECESSARY TO TREAT GASTROINTESTINAL DISORDERS ARE, CONSEQUENTLY...MORE READILY TOLERATED; THIS HAS BEEN ATTRIBUTED TO ADDITIONAL ELEMENT OF GANGLIONIC BLOCK. /QUATERNARY AMMONIUM CMPD/, RATIO OF GANGLIONIC BLOCKING TO ANTIMUSCARINIC ACTIVITY IS GREATER FOR CMPD WITH QUATERNARY AMMONIUM STRUCTURE BECAUSE OF THEIR GREATER POTENCY AT NICOTINIC RECEPTORS; SOME OF SIDE EFFECTS SEEN AFTER HIGH DOSES ARE DUE TO GANGLIONIC BLOCKADE. /QUATERNARY AMMONIUM CMPD/, ANTISPASMODICS ARE COMPETITIVE ANTAGONISTS OF ACETYLCHOLINE, WHICH IS RELEASED @ ENDINGS OF PARASYMPATHETIC NERVES SUPPLYING GI TRACT. ...THESE DRUGS CAUSE MEAN REDUCTION OF BASAL ACID OUTPUT OF ABOUT 50%. THEY ALSO REDUCE MAXIMAL ACID OUTPUT BY 15 TO 50%. /ANTISPASMODICS/ | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE, WHITE, GLISTENING POWDER OR PLATES | |
CAS No. |
80-50-2 | |
| Record name | Anisotropine methylbromide [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisotropine methylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octatropine methylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M960DHIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
329 °C | |
| Record name | ANISOTROPINE METHYLBROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3010 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



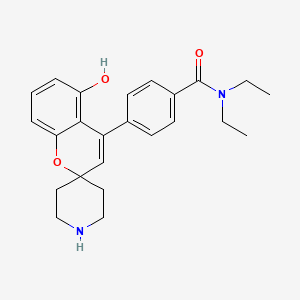
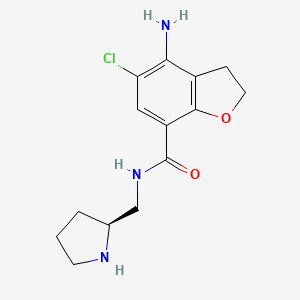
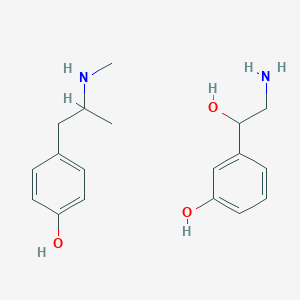

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]](/img/structure/B1665035.png)

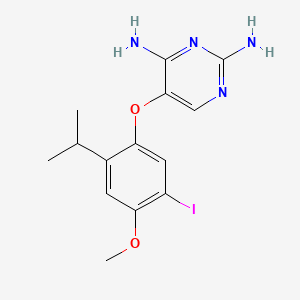
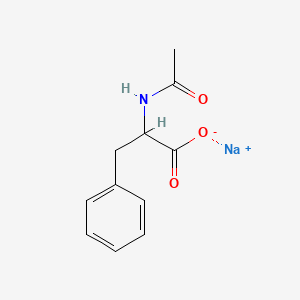

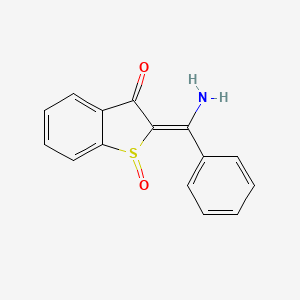
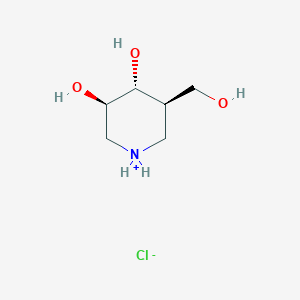
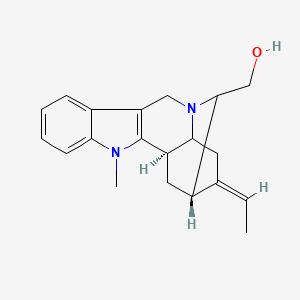
![1-[2-(2,4-dichlorophenyl)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]ethyl]imidazole](/img/structure/B1665049.png)
